molecular formula C9H5BrFN3 B2401688 5-Bromo-2-(cyanomethyl)-6-fluorobenzimidazole CAS No. 1514433-81-8

5-Bromo-2-(cyanomethyl)-6-fluorobenzimidazole

Cat. No.: B2401688
CAS No.: 1514433-81-8
M. Wt: 254.062
InChI Key: CHZGWRCSNFMBSC-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyanomethyl)-6-fluorobenzimidazole is a substituted benzimidazole derivative characterized by a bromine atom at position 5, a fluorine atom at position 6, and a cyanomethyl group (-CH2CN) at position 2. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including enzyme inhibition, antimicrobial, and anticancer properties .

Properties

IUPAC Name

2-(5-bromo-6-fluoro-1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZGWRCSNFMBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyanomethyl)-6-fluorobenzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-2-fluoroaniline with cyanomethylating agents under basic conditions to form the desired benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyanomethyl)-6-fluorobenzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The cyanomethyl group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2-(cyanomethyl)-6-fluorobenzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyanomethyl)-6-fluorobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Analysis

The pharmacological and physicochemical properties of benzimidazoles are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Molecular Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features/Activities References
5-Bromo-2-(cyanomethyl)-6-fluorobenzimidazole Br (5), -CH2CN (2), F (6) 257.06* High polarity; potential kinase inhibition -
5-Bromo-2-phenylbenzimidazole Br (5), Ph (2) 273.12 Antifungal, DNA intercalation
5-Bromo-2-methylbenzimidazole Br (5), -CH3 (2) 211.06 Intermediate solubility
6-Bromo-5-chlorobenzimidazole Br (6), Cl (5) 231.48 Antimicrobial activity
4-Bromo-2-(5-bromothiophenyl)benzimidazole Br (4), thiophene (2) 566.08 Anticancer, structural disorder

*Calculated molecular weight for C9H6BrFN2.

Key Observations:

Fluorine at position 6 (electron-withdrawing) may improve metabolic stability and binding affinity to target enzymes, as seen in fluorinated benzimidazoles with enhanced pharmacokinetic profiles .

Pharmacological Activities :

  • Phenyl-substituted analogs (e.g., 5-Bromo-2-phenylbenzimidazole) exhibit antifungal and DNA-intercalating properties, likely due to aromatic π-π stacking interactions .
  • Thiophene-containing derivatives (e.g., ) show anticancer activity, attributed to thiophene's ability to modulate electron density and interact with hydrophobic enzyme pockets .
  • Halogenated derivatives (Br, Cl, F) often display antimicrobial and enzyme-inhibitory effects, with bromine enhancing steric bulk and halogen bonding .

Synthetic Accessibility: The synthesis of benzimidazoles typically involves cyclization of o-phenylenediamine derivatives with carbonyl compounds. For example, describes a coupling reaction using indole carboxylic acid, which could be adapted for introducing the cyanomethyl group via nucleophilic substitution .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound is unavailable, substituent trends from analogs suggest:

  • Metabolic Stability : Fluorine at position 6 may reduce oxidative metabolism, as observed in fluorinated drugs like ciprofloxacin .
  • Thermal Stability : Bromine and fluorine substituents increase molecular weight and may enhance thermal stability, as seen in halogenated benzimidazoles with high melting points .

Biological Activity

5-Bromo-2-(cyanomethyl)-6-fluorobenzimidazole (CAS No. 1514433-81-8) is a heterocyclic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a benzimidazole core with bromine and fluorine substituents, as well as a cyanomethyl group. This configuration is essential for its biological activity.

PropertyValue
Molecular FormulaC10H7BrF N2
Molecular Weight255.08 g/mol
CAS Number1514433-81-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In a study evaluating various benzimidazole derivatives, this compound demonstrated potent effects against both bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity, leading to cell death.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways. The specific molecular targets include topoisomerases and kinases involved in cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic organisms and cancer cells.
  • Receptor Modulation : It may modulate receptor activity related to cellular signaling pathways, contributing to its therapeutic effects.

Case Studies

  • Antimicrobial Screening : A study published in ResearchGate assessed the antibacterial and antifungal activities of newly synthesized benzimidazole derivatives, including this compound. The results indicated a significant inhibition of growth in multiple bacterial strains, particularly Gram-positive bacteria .
  • Anticancer Research : Another investigation focused on the anticancer effects of this compound against various cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other benzimidazole derivatives:

Compound NameActivity TypeObserved Effects
1-MethylbenzimidazoleAntimicrobialModerate efficacy
BenzimidazoleAntiviralLimited effectiveness
5-Chloro-2-(cyanomethyl)benzimidazoleAnticancerHigh cytotoxicity

The comparative data suggest that the presence of bromine and fluorine substituents enhances the biological activity of this compound compared to other derivatives.

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